molecular formula C9H6O2S B128035 4-hydroxy-2H-thiochromen-2-one CAS No. 107514-60-3

4-hydroxy-2H-thiochromen-2-one

Cat. No. B128035
M. Wt: 178.21 g/mol
InChI Key: OSIDMAJZERBPOJ-UHFFFAOYSA-N
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Description

4-hydroxy-2H-thiochromen-2-one is a chemical compound with the CAS Number: 16854-67-4 . Its IUPAC name is 2-hydroxy-4H-1-benzothiopyran-4-one . It has a molecular weight of 178.21 and its InChI Code is 1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4H,5H2 .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-2H-thiochromen-2-one contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 hydroxyl group, and 1 sulfide .


Physical And Chemical Properties Analysis

4-hydroxy-2H-thiochromen-2-one has a density of 1.5±0.1 g/cm3 . It has a boiling point of 304.9±42.0 °C at 760 mmHg . The flash point is 138.2±27.9 °C .

Scientific Research Applications

Domino Reactions and Derivative Synthesis

4-Hydroxy-2H-thiochromen-2-one has been utilized as a precursor in domino reactions. A study by Yang et al. (2012) developed a straightforward approach to thiochromen-4-one derivatives through domino reactions involving 1-(2-alkoxyaryl)-3-akylprop-2-yn-1-ones and sodium sulfide nonahydrate. This process involves sequential addition and cyclization through the cleavage of aromatic C–O bonds (Yang et al., 2012). Additionally, Majumdar et al. (2012) developed a green, one-pot three-component approach for synthesizing thiopyrano derivatives in water. This method emphasizes the synthesis of densely functionalized compounds in an eco-friendly manner (Majumdar et al., 2012).

Advanced Synthesis Techniques

A convenient one-pot method for synthesizing thiochromen-4-ones has been developed by Vijay et al. (2013), showcasing an innovative intramolecular S-arylation process. This method is highlighted for its operational ease and scalability (Vijay et al., 2013). Li et al. (2021) also demonstrated a concise strategy for constructing 2-aryl-4H-thiochromen-4-one derivatives, emphasizing the potential for generating diverse thioflavone libraries significant for pharmaceutical research (Li et al., 2021).

Unconventional Applications

Mahato et al. (2023) explored the unconventional sulfur transfer behavior of 4-hydroxy-dithiocoumarin, leading to the synthesis of biologically potent 1,2-dithiolane scaffolds. This study offers insights into unique sulfur-related chemistry (Mahato et al., 2023).

Synthesis of Complex Structures

The work by Majumdar et al. (2003) focused on the regioselective synthesis of pentacyclic heterocycles, emphasizing the complexity of structures that can be synthesized starting from 4-hydroxy-2H-thiochromen-2-one derivatives (Majumdar et al., 2003).

Safety And Hazards

According to the Safety Data Sheet, 4-hydroxy-2H-thiochromen-2-one is classified as a skin irritant (Category 2, H315) and can cause serious eye irritation (Category 2A, H319) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

2-hydroxythiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDMAJZERBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937503
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2H-thiochromen-2-one

CAS RN

16854-67-4
Record name 2H-1-Benzothiopyran-2-one, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-thiocoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Nejadshafiee, M Abaszadeh, K Saidi… - Journal of the Iranian …, 2013 - Springer
… The β-ketoamide derivatives, and 4-hydroxy-2H-thiochromen-2-one derivatives were known and prepared according to the reported procedure [23, 24]. Solvents were dried over …
Number of citations: 5 link.springer.com
S Rohilla, S Shah, VK Singh - Organic Letters, 2023 - ACS Publications
… Additionally, we screened 4-hydroxy-1-methylquinolin-2(1H)-one (1g) and 4-hydroxy-2H-thiochromen-2-one (1h) to explore the substrate generality of this cycloaddition, and …
Number of citations: 1 pubs.acs.org
X He, Y Wu, Y Zuo, M Xie, R Li… - Synthetic Communications, 2019 - Taylor & Francis
… Gratifyingly, the reaction worked well with 4-hydroxy-2H-thiochromen-2-one (2g) to provide the corresponding products 3 s, 3t, and 3 u in 80%, 83%, and 86% yields, respectively (…
Number of citations: 4 www.tandfonline.com
PR Chheda, DA Kummer, RT Nishimura… - The Journal of …, 2021 - ACS Publications
… Synthesized from 4-hydroxy-2H-thiochromen-2-one (500 mg, 2.8 mmol, 1 equiv) and 4-methylbenzaldehyde (332 μL, 2.8 mmol, 1 equiv) following General Experimental Procedure B to …
Number of citations: 2 pubs.acs.org
SK Ray, PK Singh, N Molleti… - The Journal of Organic …, 2012 - ACS Publications
… variations, and thus a variety of 4-hydroxycoumarin derivatives (2a–2c) as well as other analogues such as 4-hydroxy-1-methyl-2(1H)-quinolone (2d), 4-hydroxy-2H-thiochromen-2-one (…
Number of citations: 40 pubs.acs.org
PM Mthembi - 2020 - scholar.ufs.ac.za
The street cocktail drug nyaope, commonly found in South Africa, is a mixture of low-grade heroin, cannabis products, antiretroviral drugs and other materials added as bulking agents. …
Number of citations: 2 scholar.ufs.ac.za
MM Heravi, B Talaei - Advances in Heterocyclic Chemistry, 2016 - Elsevier
… Thus, the β-ketoamides and 4-hydroxy-2H-thiochromen-2-one derivatives can exist in either the CH or OH tautomeric forms (Scheme 47). The 1 H-NMR and 13 C-NMR spectral …
Number of citations: 50 www.sciencedirect.com

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